Target Selectivity Profile: Vatalanib Exhibits 16-Fold Preference for VEGFR2 Over PDGFR-β Versus Sunitinib's 1.4-Fold Preference
Vatalanib demonstrates a selectivity ratio of approximately 16:1 for VEGFR2 (IC₅₀ = 37 nM) over PDGFR-β (IC₅₀ = 580 nM), whereas sunitinib exhibits a selectivity ratio of only approximately 1.4:1 (VEGFR2 IC₅₀ = 38 nM; PDGFR-β IC₅₀ = 55 nM) [1]. Additionally, vatalanib's 18-fold selectivity against VEGFR3/Flt-4 (IC₅₀ = 660 nM) and inactivity against EGFR, c-SRC, v-ABL, and PKCα (IC₅₀ > 10 μM) define a narrower kinase inhibition spectrum compared to the broader multi-kinase profiles of sorafenib (targets RAF kinases) and nintedanib (targets FGFR1-3) [2]. Sorafenib inhibits VEGFR2 with IC₅₀ = 90 nM but also potently targets Raf-1 (IC₅₀ = 6 nM), B-RAF (IC₅₀ = 22 nM), and PDGFR-β (IC₅₀ = 20 nM) [3]. Nintedanib inhibits VEGFR2 (IC₅₀ = 21 nM) with concomitant potent inhibition of FGFR1-3 (IC₅₀ = 69-108 nM) and PDGFRα/β (IC₅₀ = 59-65 nM) [4].
| Evidence Dimension | Kinase selectivity ratio (VEGFR2 IC₅₀ : PDGFR-β IC₅₀) |
|---|---|
| Target Compound Data | VEGFR2 IC₅₀ = 37 nM; PDGFR-β IC₅₀ = 580 nM; Selectivity ratio = 15.7:1 |
| Comparator Or Baseline | Sunitinib: VEGFR2 IC₅₀ = 38 nM; PDGFR-β IC₅₀ = 55 nM; Selectivity ratio = 1.4:1 |
| Quantified Difference | Vatalanib exhibits 11.2-fold greater selectivity for VEGFR2 over PDGFR-β than sunitinib |
| Conditions | Cell-free kinase assays using recombinant GST-fused kinase domains; γ-[³³P]ATP as phosphate donor; poly-(Glu:Tyr 4:1) peptide as acceptor |
Why This Matters
Researchers requiring VEGFR2 inhibition with minimal PDGFR-β engagement (e.g., to isolate VEGF-specific angiogenic effects) should select vatalanib over sunitinib based on this 11.2-fold differential in selectivity ratio.
- [1] Wood JM, Bold G, Buchdunger E, et al. Cancer Res. 2000;60(8):2178-2189; AbMole BioScience. Sunitinib Malate Product Datasheet. View Source
- [2] Sino Biological Inc. Kinase Inhibitors: Vatalanib 2HCl Product Datasheet. View Source
- [3] Wilhelm SM, Carter C, Tang L, et al. BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases. Cancer Res. 2004;64(19):7099-7109. View Source
- [4] Hilberg F, Roth GJ, Krssak M, et al. BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy. Cancer Res. 2008;68(12):4774-4782. View Source
